RA190

Descripción general

Descripción

RA190 es un compuesto de bis-bencilideno piperidona conocido por sus potentes efectos inhibitorios sobre el receptor de ubiquitina del proteasoma RPN13. Este compuesto ha llamado la atención en la investigación científica debido a su capacidad para inducir estrés del retículo endoplásmico y apoptosis en células cancerosas, particularmente células de mieloma múltiple y cáncer de ovario .

Mecanismo De Acción

RA190 ejerce sus efectos uniéndose covalentemente a la cisteína 88 del receptor de ubiquitina RPN13, un componente de la partícula reguladora 19S del proteasoma. Esta unión inhibe la función del proteasoma, lo que lleva a la acumulación de proteínas poliubiquitinadas y desencadena estrés del retículo endoplásmico. La respuesta al estrés resultante activa las vías de apoptosis, particularmente en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

RA190 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the proteasome function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle . This interaction leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the proteasome subunit ADRM1, leading to decreased activation of NF-κB and increased cell apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to suppress cell proliferation and colony formation in intrahepatic cholangiocarcinoma (ICC) cell lines and primary ICC cells . By targeting ADRM1, this compound induces G2-M phase cell cycle arrest and the accumulation of WEE1 and p21 . Furthermore, this compound has been shown to trigger apoptosis in hepatocellular carcinoma (HCC) cells by blocking proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound covalently binds to cysteine 88 of RPN13, inhibiting proteasome function and causing the accumulation of polyubiquitinated proteins . This inhibition leads to endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound inhibits the proteasome subunit ADRM1, resulting in decreased activation of NF-κB and increased cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to suppress tumor growth significantly in subcutaneous xenograft and patient-derived xenograft (PDX) models . The compound’s stability and degradation over time have been studied, revealing that this compound can maintain its anti-tumor effects in vivo . Long-term effects on cellular function include sustained inhibition of proteasome activity and continued induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving subcutaneous xenograft and PDX models, this compound demonstrated significant anti-tumor effects at various dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . The compound’s efficacy and safety profile in animal models suggest its potential for clinical application in cancer treatment .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum stress . This stress triggers apoptosis through the activation of various signaling pathways, including the NF-κB pathway . The metabolic flux and metabolite levels are affected by this compound’s inhibition of proteasome activity, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to distribute to plasma and major organs, excluding the brain . This compound’s localization and accumulation within cells are influenced by its binding to the ubiquitin receptor RPN13 and the proteasome subunit ADRM1 . These interactions facilitate the compound’s transport and distribution, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. This compound targets the proteasome’s 19S regulatory particle by binding to cysteine 88 of RPN13 . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the proteasome . The compound’s localization within the endoplasmic reticulum and its effects on proteasome activity contribute to its anti-cancer properties .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RA190 se sintetiza mediante un proceso de varios pasos que implica la condensación de piperidona con derivados de benzaldehído. La reacción suele tener lugar en condiciones básicas, utilizando un catalizador como hidróxido de sodio o hidróxido de potasio. La mezcla de reacción se calienta para facilitar la formación de la estructura de bis-bencilideno piperidona .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye un control preciso de la temperatura, el pH y el tiempo de reacción. El producto final se purifica mediante técnicas como la recristalización o la cromatografía para asegurar una alta pureza adecuada para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

RA190 experimenta varios tipos de reacciones químicas, que incluyen:

Unión Covalente: This compound se une covalentemente a la cisteína 88 del receptor de ubiquitina RPN13, inhibiendo la función del proteasoma.

Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción de this compound están menos documentadas, su estructura sugiere una posible reactividad en condiciones oxidativas o reductoras.

Reacciones de Sustitución:

Reactivos y Condiciones Comunes

Unión Covalente: Suele tener lugar en soluciones acuosas o tamponadas a pH fisiológico.

Reacciones de Sustitución: Los reactivos comunes incluyen halógenos, agentes nitrantes y agentes sulfonantes, a menudo en condiciones ácidas o básicas.

Productos Principales

El producto principal de las reacciones de this compound es la proteína RPN13 modificada covalentemente, lo que lleva a la inhibición de la función del proteasoma y la acumulación de proteínas poliubiquitinadas .

Aplicaciones Científicas De Investigación

RA190 tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

RA190 es único en su inhibición selectiva del receptor de ubiquitina RPN13. Los compuestos similares incluyen:

Carfilzomib: Otro inhibidor del proteasoma con una gama más amplia de objetivos dentro del proteasoma.

MG132: Un aldehído peptídico que inhibe el proteasoma al dirigirse a la partícula central 20S.

La especificidad de this compound para RPN13 y su capacidad para inducir apoptosis relacionada con el estrés del retículo endoplásmico lo convierten en una herramienta valiosa en la investigación y la terapia del cáncer .

Propiedades

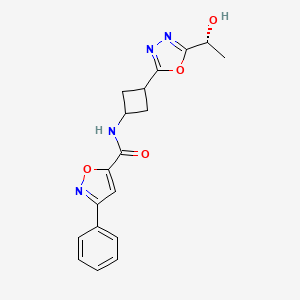

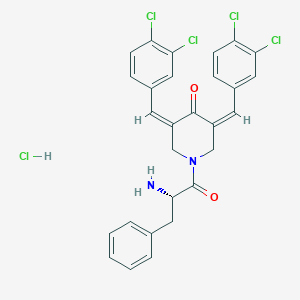

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

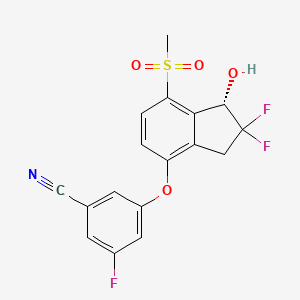

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)

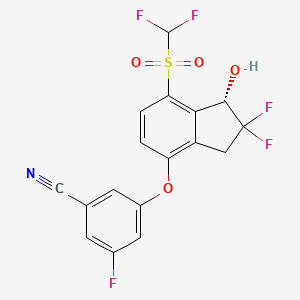

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)

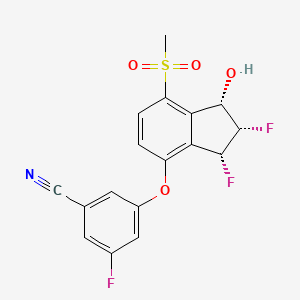

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)